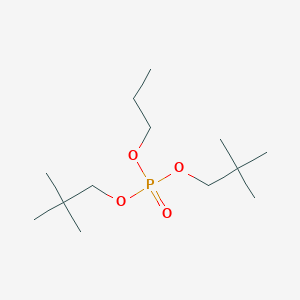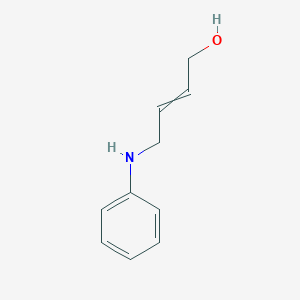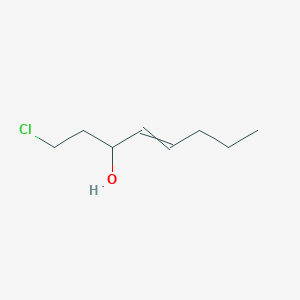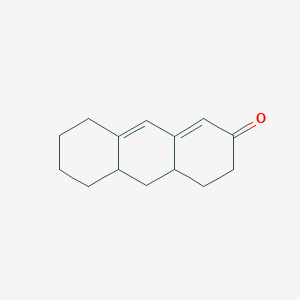
2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- is a derivative of anthracenone, a polycyclic aromatic ketone This compound is characterized by its octahydro structure, indicating the presence of additional hydrogen atoms compared to the parent anthracenone molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- typically involves the hydrogenation of anthracenone. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems and optimization of reaction parameters are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated anthracenone derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2(3H)-Anthracenone, 4,4a,5,6,7,8,10,10a-octahydro- depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Anthracenone: The parent compound with fewer hydrogen atoms.
Anthraquinone: An oxidized derivative with different chemical properties.
Tetrahydroanthracenone: A partially hydrogenated derivative.
特性
CAS番号 |
51088-95-0 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
4,4a,5,6,7,8,10,10a-octahydro-3H-anthracen-2-one |
InChI |
InChI=1S/C14H18O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h8-10,12H,1-7H2 |
InChIキー |
XYZZMZJRYYOFLO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC3=CC(=O)CCC3CC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


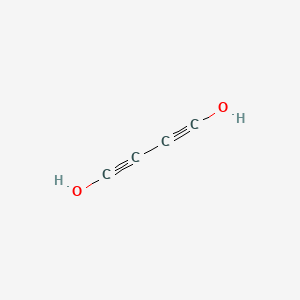

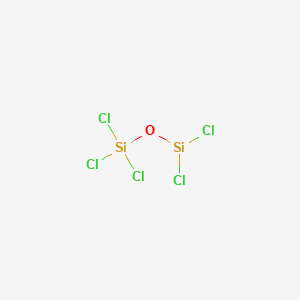
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
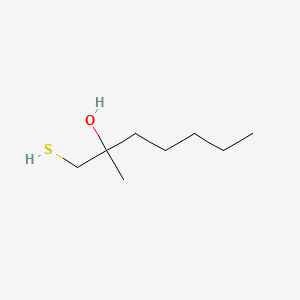
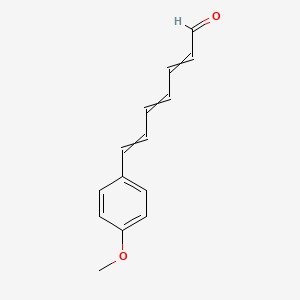

![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
